molecular formula C11H16ClN B6221923 3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride CAS No. 2757999-73-6

3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride

Cat. No. B6221923
CAS RN: 2757999-73-6
M. Wt: 197.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride (3M2T-HCl) is a synthetic molecule derived from the benzazepine family of compounds. It was first synthesized in the late 1970s and has since been studied extensively for its potential therapeutic and pharmacological applications. 3M2T-HCl has been shown to bind to a number of different receptors in the human body, making it a promising compound for further research.

Scientific Research Applications

3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride has been studied extensively for its potential therapeutic and pharmacological applications. It has been found to bind to a variety of receptors in the body, including the GABA receptor, the serotonin receptor, and the dopamine receptor. This makes 3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride a promising compound for further research into the treatment of various neurological and psychiatric disorders. Additionally, 3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride has been studied for its potential use as an anti-inflammatory agent, as well as for its potential use in the treatment of pain and anxiety.

Mechanism of Action

3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride has been found to bind to a variety of receptors in the body. It binds to the GABA receptor, the serotonin receptor, and the dopamine receptor. By binding to these receptors, 3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is able to modulate the activity of these neurotransmitters, resulting in a variety of effects on the body. For example, 3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride has been found to reduce anxiety and pain, as well as to reduce inflammation.
Biochemical and Physiological Effects
3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride has been found to have a variety of biochemical and physiological effects on the body. It has been shown to reduce anxiety and pain, as well as to reduce inflammation. Additionally, 3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride has been found to have a neuroprotective effect, which may be beneficial in the treatment of neurological disorders. Finally, 3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride has been found to have a variety of effects on the cardiovascular system, including decreased blood pressure and improved heart rate.

Advantages and Limitations for Lab Experiments

3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a long shelf life. Additionally, 3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is relatively non-toxic, making it safe to use in laboratory experiments. However, 3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride also has some limitations. It has a low solubility in water, which can make it difficult to use in some experiments. Additionally, 3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is not very stable in the presence of light or heat, making it difficult to store and use in laboratory experiments.

Future Directions

Given its potential therapeutic and pharmacological applications, there are a number of potential future directions for 3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride. First, further research could be conducted to explore the potential of 3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride as a treatment for neurological and psychiatric disorders. Additionally, research could be conducted to explore the potential of 3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride as an anti-inflammatory agent or as a treatment for pain and anxiety. Finally, research could be conducted to explore the potential of 3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride as a cardiovascular agent, as it has been shown to have a variety of effects on the cardiovascular system.

Synthesis Methods

3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is synthesized from the starting material 3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine (3M2T). The synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is achieved through a two-step process. In the first step, 3M2T is reacted with hydrogen chloride gas in the presence of a catalyst such as aluminum chloride. This reaction results in the formation of 3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride. In the second step, the 3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is purified through recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride involves the reduction of the corresponding nitro compound followed by cyclization.", "Starting Materials": [ "3-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "The 3-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine is dissolved in ethanol and sodium borohydride is added slowly with stirring.", "The reaction mixture is then heated under reflux for several hours.", "After completion of the reaction, the mixture is cooled and acetic acid is added dropwise until the pH is acidic.", "The resulting mixture is then filtered and the solid is washed with ethanol.", "The solid is then dissolved in hydrochloric acid and the resulting solution is heated under reflux for several hours.", "After completion of the reaction, the mixture is cooled and the solid is filtered and washed with ethanol.", "The resulting product is 3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride." ] }

CAS RN

2757999-73-6

Molecular Formula

C11H16ClN

Molecular Weight

197.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.